Cas no 2228685-25-2 (tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate)

Tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate is a specialized organic compound featuring a benzothiazole moiety and a tert-butoxycarbonyl (Boc) protected amine. Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The Boc group offers stability under various reaction conditions, enabling selective deprotection for further functionalization. The benzothiazole component contributes to its potential biological activity, often explored in drug discovery for its antimicrobial or antitumor properties. This compound is typically used in controlled synthetic pathways, ensuring high purity and reproducibility for advanced applications in medicinal chemistry and material science.
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate structure
2228685-25-2 structure
Product Name:tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate
CAS No:2228685-25-2
MF:C16H20N2O3S
MW:320.406602859497
CID:5798139
PubChem ID:165623450
Update Time:2025-10-21

tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1886708
    • 2228685-25-2
    • tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate
    • Inchi: 1S/C16H20N2O3S/c1-16(2,3)21-15(20)17-11(10-19)8-9-14-18-12-6-4-5-7-13(12)22-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)
    • InChI Key: CCRJLZVBTMMFGD-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CCC(C=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 320.11946368g/mol
  • Monoisotopic Mass: 320.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 96.5Ų

tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate Pricemore >>

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Additional information on tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate

Comprehensive Overview of tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate (CAS No. 2228685-25-2)

The compound tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate (CAS No. 2228685-25-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzothiazole moiety and a tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors involved in neurodegenerative diseases and cancer.

One of the most frequently searched questions about this compound revolves around its synthetic pathways and reactivity. The benzothiazole core is known for its electron-rich properties, which facilitate diverse chemical modifications. This characteristic is leveraged in the development of fluorescent probes and kinase inhibitors, aligning with current trends in precision medicine and theranostics. Additionally, the tert-butyl carbamate (Boc) group serves as a protective moiety in peptide synthesis, a technique widely used in the production of therapeutic peptides.

In the context of green chemistry, scientists are exploring eco-friendly methods to synthesize tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate. Solvent-free reactions and catalytic processes are gaining traction, addressing the growing demand for sustainable practices in chemical manufacturing. This aligns with broader industry shifts toward reducing carbon footprints and minimizing hazardous waste.

The compound’s physicochemical properties, such as solubility and stability, are also critical for formulation scientists. Recent studies highlight its compatibility with lipid-based delivery systems, which are pivotal in enhancing the bioavailability of poorly soluble drugs. This is particularly relevant given the rising interest in nanomedicine and targeted drug delivery systems.

Another hot topic is the role of tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate in computational chemistry. Molecular docking and dynamics simulations are being employed to predict its interactions with biological targets, accelerating the drug discovery process. Such approaches are increasingly popular due to their cost-effectiveness and ability to streamline preclinical research.

From a commercial perspective, the demand for high-purity CAS No. 2228685-25-2 is rising, driven by its utility in high-throughput screening (HTS) and combinatorial chemistry. Suppliers are focusing on scalable synthesis protocols to meet the needs of academic and industrial laboratories. Quality control, including HPLC and NMR validation, remains a priority to ensure reproducibility in research applications.

In summary, tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate represents a versatile building block in modern chemistry. Its integration into cutting-edge fields like AI-driven drug design and bioconjugation underscores its enduring relevance. As research continues to uncover new applications, this compound is poised to play a pivotal role in advancing therapeutic innovations.

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